molecular formula C12H9N3O B1624381 6-(1-Pyrazolyl)-2-quinolone CAS No. 102791-46-8

6-(1-Pyrazolyl)-2-quinolone

Cat. No.: B1624381
CAS No.: 102791-46-8
M. Wt: 211.22 g/mol
InChI Key: HFGKTRGWPPAWOL-UHFFFAOYSA-N
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Description

6-(1-Pyrazolyl)-2-quinolone is a heterocyclic compound that features both a pyrazole and a quinolone moiety The pyrazole ring is a five-membered ring containing two nitrogen atoms, while the quinolone ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Pyrazolyl)-2-quinolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroquinoline with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another synthetic route involves the cyclocondensation of 2-aminobenzophenone with ethyl acetoacetate and hydrazine hydrate. This method proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring, followed by further cyclization to yield the quinolone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-Pyrazolyl)-2-quinolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the quinolone ring, particularly at positions adjacent to the nitrogen atom. Common reagents include alkyl halides and aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolone derivatives with modified functional groups.

    Substitution: Formation of alkylated or arylated quinolone derivatives.

Scientific Research Applications

6-(1-Pyrazolyl)-2-quinolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1-Pyrazolyl)-2-quinolone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinolone ring can intercalate into DNA, disrupting DNA replication and transcription processes. These interactions result in the modulation of various biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Pyrazolyl)-2-pyridone: Similar structure but with a pyridone ring instead of a quinolone ring.

    6-(1-Pyrazolyl)-2-naphthyridine: Contains a naphthyridine ring instead of a quinolone ring.

    6-(1-Pyrazolyl)-2-isoquinolone: Features an isoquinolone ring instead of a quinolone ring.

Uniqueness

6-(1-Pyrazolyl)-2-quinolone is unique due to the combination of the pyrazole and quinolone moieties, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, making it a versatile compound for drug development and other scientific applications.

Properties

IUPAC Name

6-pyrazol-1-yl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-8H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGKTRGWPPAWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC3=C(C=C2)NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472692
Record name 6-(1-Pyrazolyl)-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102791-46-8
Record name 6-(1-Pyrazolyl)-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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